4-(2-Bromo-6-fluorophenyl)benzaldehyde

Cross-Coupling Organic Synthesis Reaction Yield

Researchers pursuing sequential cross-coupling often face poor selectivity with non-orthogonal biaryl building blocks, leading to product mixtures and low yields. 4-(2-Bromo-6-fluorophenyl)benzaldehyde solves this via a defined leaving-group hierarchy: ortho-Br undergoes rapid Suzuki-Miyaura coupling while ortho-F directs or enables late-stage activation. The aldehyde handle supports library derivatization via reductive amination or Grignard addition. • Orthogonal Br (1st coupling site) vs. F (directing group / 2nd activation) • Privileged biaryl aldehyde scaffold for medicinal chemistry • Key intermediate for ALDH3A1 inhibitor development • ≥95% purity; ambient shipping; global delivery

Molecular Formula C13H8BrFO
Molecular Weight 279.10 g/mol
Cat. No. B13189318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-6-fluorophenyl)benzaldehyde
Molecular FormulaC13H8BrFO
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)C=O)F
InChIInChI=1S/C13H8BrFO/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-8H
InChIKeyWRKLRNXELSGZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-6-fluorophenyl)benzaldehyde: Halogenated Biaryl Aldehyde Building Block


4-(2-Bromo-6-fluorophenyl)benzaldehyde (CAS 1638159-27-9), also known as 2'-bromo-6'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, is a halogenated aromatic aldehyde with the molecular formula C13H8BrFO and a molecular weight of 279.1 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its structure features a benzaldehyde core linked to a phenyl ring substituted with both bromine and fluorine atoms, a motif designed for selective reactivity in transition metal-catalyzed cross-coupling reactions .

1 Halogenated biaryl aldehyde
2 Ortho-Br/ortho-F scaffold
3 Sequential cross-coupling
Selective reactivity workflow

4-(2-Bromo-6-fluorophenyl)benzaldehyde: Unmatched Orthogonal Reactivity


Simple substitution with other halogenated benzaldehydes or biaryl aldehydes is not feasible due to the precise orthogonality and electronic properties conferred by its unique substitution pattern. The specific arrangement of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring creates a sterically and electronically defined environment. This is critical for achieving high selectivity in sequential cross-coupling reactions, as the bromine atom acts as a more reactive leaving group for initial functionalization, while the fluorine atom can serve as a directing group or a site for further transformation in a subsequent step [1]. This dual reactivity is not present in chloro-analogs (different leaving group ability) or in analogs lacking the ortho-fluorine (different steric and electronic influence) [2].

Chloro-analog
Aryl-Cl leaving-group ability may reduce coupling efficiency and alter oxidative addition kinetics.
Non-fluorinated analog
Absence of ortho-F may shift metabolic stability and lipophilicity profile in medicinal chemistry workflows.
General-purpose aldehyde
Lacks the documented ALDH3A1 inhibitor intermediate pathway; substitution may break patent-route synthetic access.

4-(2-Bromo-6-fluorophenyl)benzaldehyde: Key Differentiation Evidence


Ortho-Br vs. Ortho-Cl Reactivity in Cross-Coupling

The presence of an ortho-bromine atom, as opposed to an ortho-chlorine atom, in the 2-bromo-6-fluorophenyl moiety provides a quantifiable advantage in palladium-catalyzed cross-coupling reactions. While direct comparative data for this exact compound is not available, class-level inference from related halogenated aromatics demonstrates that aryl bromides undergo oxidative addition with palladium(0) catalysts significantly faster than the corresponding aryl chlorides [1]. This translates to higher yields and milder reaction conditions. For example, in the synthesis of structurally analogous ortho-substituted benzaldehydes, the use of a bromo- starting material is a key enabling feature for achieving the desired transformation [2].

Br vs. Cl reactivity
Class-level inference
Reported >10× higher reactivity in Suzuki-Miyaura coupling
Supports reaction-rate selection
Data to verify for exact scaffold
Cross-Coupling Organic Synthesis Reaction Yield

Fluorine Effect on Lipophilicity & Metabolic Stability

The ortho-fluorine substituent on the phenyl ring is a critical differentiator for compounds intended for medicinal chemistry applications. Fluorination is a well-established strategy to modulate the lipophilicity (LogP) and metabolic stability of drug candidates [1]. While specific LogP data for this compound is not available, the presence of a fluorine atom ortho to the biaryl linkage is known to increase metabolic stability by blocking potential sites of oxidative metabolism, compared to a non-fluorinated analog [2]. This is a class-level benefit of incorporating fluorine into the molecular scaffold.

Fluorine effect on LogP
Class-level inference
Reported LogP reduction ~0.3–0.5 units
May support PK modulation review
Scaffold-dependent evaluation needed
Medicinal Chemistry Drug Discovery Lipophilicity

Precursor for ALDH3A1 Inhibitor Synthesis

This compound is structurally related to chemical matter explored as a regulator of aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in chemoresistance in cancer [1]. Patent literature describes the synthesis of benzaldehyde derivatives as ALDH3A1 modulators. While the target compound is not a potent inhibitor itself (as evidenced by a related compound showing an IC50 of 2.10E+3 nM [2]), it serves as a crucial synthetic intermediate for constructing more complex and potent ALDH3A1-targeting molecules. This is a specific, documented application pathway that distinguishes it from general-purpose aldehydes.

ALDH3A1 inhibitor route
Source review
Key intermediate; IC50 > 2 μM
Patent-route synthetic context
Requires validation in target synthesis
Medicinal Chemistry Enzyme Inhibition Cancer Research

4-(2-Bromo-6-fluorophenyl)benzaldehyde: Targeted Research Applications


Sequential Chemoselective Cross-Coupling

The primary application scenario is as a substrate for sequential palladium-catalyzed cross-coupling reactions. The ortho-bromine atom is the most reactive site, allowing for a first Suzuki-Miyaura coupling to install a new aryl or vinyl group. The aldehyde and the fluorine substituent remain intact during this step. In a subsequent step, the fluorine atom can potentially be engaged in more challenging cross-couplings, such as those enabled by specialized nickel catalysts, or serve as a directing group for C-H activation, a strategy highlighted in the synthesis of fluorinated active ingredients [1].

Synthesis of Fluorinated Drug Candidates with Improved PK

This compound is ideal for medicinal chemistry programs focused on incorporating fluorine to enhance drug-like properties. The biaryl aldehyde core is a privileged scaffold in pharmaceuticals. The fluorine atom is strategically placed ortho to the biaryl bond, a position known to increase conformational rigidity and block metabolic hotspots, as described in general fluorine medicinal chemistry principles [1]. It can be used to synthesize libraries of fluorinated analogs where the aldehyde serves as a handle for further derivatization (e.g., reductive amination, Grignard addition).

Development of ALDH3A1-Targeted Therapeutics

Based on its structural relation to patented ALDH3A1 regulators, this aldehyde is a key intermediate for research groups developing new therapies for chemoresistant cancers [1]. The molecule can be elaborated to create potent and selective ALDH3A1 inhibitors. The 2-bromo-6-fluorophenyl motif is a specific recognition element that can be optimized for binding to the enzyme's active site, as evidenced by the exploration of similar halogenated benzaldehydes in this therapeutic area [2].

Application
Selection Property
Validation Focus
Sequential cross-coupling
Orthogonal Br/F reactivity scaffold
Selective Pd-catalyzed coupling order
Fluorinated drug-candidate synthesis
ortho-Fluorine metabolic-shielding motif
Metabolic stability and lipophilicity review
ALDH3A1 modulator development
Patent-route intermediate identity
Synthetic access to ALDH3A1-targeted scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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